Temafloxacin hydrochloride, (S)-

Description

Contextualization within Fluoroquinolone Antibacterial Agents

Temafloxacin (B1682013) belongs to the fluoroquinolone class of antibiotics, characterized by a quinolone core with a fluorine atom attached. apexbt.com This class of drugs exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. ontosight.ainih.govdrugbank.com These enzymes are crucial for the replication, transcription, and repair of bacterial DNA. ontosight.ai By interfering with these processes, fluoroquinolones like temafloxacin lead to bacterial cell death. nih.govontosight.ai

The primary target for fluoroquinolones in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive organisms. nih.govdrugbank.com Temafloxacin demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a characteristic that generated significant interest in the research community. nih.govontosight.ai In vitro studies showed its effectiveness against various pathogens. apexbt.comnih.gov

Table 1: In Vitro Activity of Temafloxacin Hydrochloride

| Bacterial Type | Activity Level | Reference |

| Gram-positive bacteria | High potency, often comparable to or greater than ciprofloxacin (B1669076) and ofloxacin (B1677185). karger.com | karger.com |

| Gram-negative bacteria | Generally as active as ofloxacin and norfloxacin, but less active than ciprofloxacin against many species. nih.govkarger.com | nih.govkarger.com |

| Anaerobic bacteria | Equal or greater activity compared to reference quinolones like ciprofloxacin and ofloxacin. karger.com | karger.com |

Historical Trajectory and Withdrawal in the Research Landscape

Temafloxacin, marketed under the brand name Omniflox by Abbott Laboratories, was approved for use in the United States in January 1992. drugbank.comwikipedia.org It was indicated for the treatment of lower respiratory tract infections, genitourinary tract infections, and skin and soft tissue infections. drugbank.comwikipedia.org However, its time on the market was brief.

Within months of its release, reports of serious adverse reactions emerged, including a "temafloxacin syndrome" characterized by hemolysis (the rupture of red blood cells), often accompanied by organ dysfunction. nih.gov These severe events, which led to a number of fatalities, prompted the voluntary withdrawal of temafloxacin from the market in June 1992. wikipedia.orglongwoodpharmacy.comnih.gov This withdrawal had a significant impact on the research landscape, highlighting the potential for severe, unforeseen adverse effects with new fluoroquinolones and emphasizing the importance of post-marketing surveillance. ontosight.ainih.gov The withdrawal of temafloxacin, along with other fluoroquinolones for safety reasons, has led to a more cautious approach in the development and clinical application of this class of antibiotics. nih.govnih.gov

Table 2: Timeline of Temafloxacin

| Year | Event | Reference |

| 1992 (January) | Approved for use in the U.S. market. drugbank.comwikipedia.org | drugbank.comwikipedia.org |

| 1992 (June) | Withdrawn from the market due to severe adverse reactions. wikipedia.orglongwoodpharmacy.comnih.gov | wikipedia.orglongwoodpharmacy.comnih.gov |

Enantiomeric Specificity: Focus on (S)-Temafloxacin Hydrochloride

Temafloxacin was developed and marketed as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. nih.govlookchem.com The synthesis of the individual enantiomers was undertaken to investigate their distinct biological and pharmacological properties. lookchem.com The (S)-enantiomer, (S)-Temafloxacin hydrochloride, was synthesized from (S)-(-)-2-methylpiperazine dihydrochloride. lookchem.com

The synthesis of the optically pure enantiomers was a key area of research. One method involved the reduction of a diketopiperazine intermediate, though this initially resulted in low yields. lookchem.com A more practical synthesis of the (S)-enantiomer was achieved through a modified route starting from carbobenzoxyglycyl-L-alanine methyl ester. lookchem.com An alternative, higher-yield synthesis of racemic temafloxacin hydrochloride was also developed, which utilized a regiospecific displacement reaction as a key step. cdnsciencepub.com

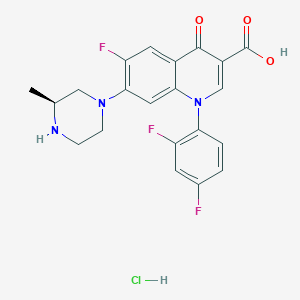

Structure

3D Structure of Parent

Properties

CAS No. |

130982-83-1 |

|---|---|

Molecular Formula |

C21H19ClF3N3O3 |

Molecular Weight |

453.8 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m0./s1 |

InChI Key |

DDVJEYDLTXRYAJ-MERQFXBCSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms of Antibacterial Action

Interactions with Bacterial Type II Topoisomerases

The primary mode of action for (S)-Temafloxacin hydrochloride involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govdrugbank.comontosight.ai These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair, making them prime targets for antibacterial agents.

Inhibition of Bacterial DNA Gyrase

(S)-Temafloxacin hydrochloride effectively inhibits bacterial DNA gyrase, an enzyme responsible for introducing negative supercoils into the bacterial chromosome. nih.govdrugbank.comontosight.ai This process is vital for the initiation and progression of DNA replication and transcription.

In Gram-negative bacteria, DNA gyrase is considered the principal target of (S)-Temafloxacin hydrochloride. nih.govdrugbank.com By binding to and stabilizing the enzyme-DNA complex, the drug traps the gyrase in a state where it has introduced a double-strand break in the DNA but is unable to reseal it. This leads to the accumulation of lethal double-strand breaks. nih.govdrugbank.com

The inhibition of DNA gyrase by (S)-Temafloxacin hydrochloride directly impedes crucial cellular functions. The inability to properly supercoil DNA halts the progression of the replication fork, thereby ceasing DNA synthesis. nih.govdrugbank.comontosight.ai Similarly, the topological changes required for the initiation and elongation phases of transcription are disrupted, leading to a shutdown of gene expression and ultimately, bacterial cell death. nih.govdrugbank.com

Inhibition of Bacterial Topoisomerase IV

In addition to its effects on DNA gyrase, (S)-Temafloxacin hydrochloride also targets topoisomerase IV, another essential type II topoisomerase. nih.govdrugbank.comontosight.ai This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, a critical step for proper cell division.

For many Gram-positive bacteria, topoisomerase IV is the preferential target of (S)-Temafloxacin hydrochloride. nih.govdrugbank.com While the drug still inhibits DNA gyrase in these organisms, its affinity for topoisomerase IV is often higher. asm.orgnih.gov This differential targeting contributes to the broad-spectrum activity of the antibiotic.

| Target Enzyme | Primary Bacterial Type | Key Function | Effect of Inhibition |

| DNA Gyrase | Gram-Negative | Introduces negative supercoils into DNA | Halts DNA replication and transcription |

| Topoisomerase IV | Gram-Positive | Decatenates daughter chromosomes | Prevents cell division, causes DNA strand breaks |

Comparative Analysis of Topoisomerase Inhibition Across Fluoroquinolone Classes

A critical aspect of understanding the antibacterial prowess of (S)-Temafloxacin hydrochloride lies in a comparative analysis of its inhibitory action against DNA gyrase and topoisomerase IV relative to other fluoroquinolones. While data on the stereospecific inhibition by the (S)- enantiomer is limited, research on temafloxacin (B1682013) and other fluoroquinolones provides a valuable comparative framework.

Research has shown that the in vitro antibacterial activities of the (R)- and (S)-enantiomers of temafloxacin are largely identical, with only minor differences observed in in vivo activities. nih.govlookchem.com Both enantiomers have been found to exhibit similar pharmacological profiles. nih.gov

Studies on Mycobacterium leprae have provided specific inhibitory concentrations (IC₅₀) for temafloxacin against DNA gyrase. The IC₅₀, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity, for temafloxacin against M. leprae DNA gyrase was determined to be between >10 μg/ml and <100 μg/ml. nih.gov Furthermore, the concentration required to induce 25% DNA cleavage (CC₂₅) by forming a stable complex with the gyrase was 11 μg/ml. nih.gov

The inhibitory activities of various fluoroquinolones against the topoisomerases of Enterococcus faecalis have also been a subject of investigation. While specific data for temafloxacin was not available in this context, the findings for other fluoroquinolones offer a useful benchmark for comparison. For instance, the IC₅₀ values for several fluoroquinolones against DNA gyrase and topoisomerase IV from E. faecalis have been documented, highlighting the differential potencies of these drugs. nih.gov

The following table presents a comparative view of the inhibitory concentrations of various fluoroquinolones against bacterial topoisomerases, based on available research findings.

| Fluoroquinolone | Target Enzyme | Organism | IC₅₀ (μg/ml) | CC₂₅ (μg/ml) |

| Temafloxacin | DNA Gyrase | Mycobacterium leprae | >10 and <100 | 11 |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | Not Reported |

| Topoisomerase IV | Enterococcus faecalis | 1.42 | Not Reported | |

| Gatifloxacin (B573) | DNA Gyrase | Enterococcus faecalis | 5.60 | Not Reported |

| Topoisomerase IV | Enterococcus faecalis | 4.24 | Not Reported | |

| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7 | Not Reported |

| Topoisomerase IV | Enterococcus faecalis | 19.1 | Not Reported | |

| Ciprofloxacin (B1669076) | DNA Gyrase | Enterococcus faecalis | 27.8 | Not Reported |

| Topoisomerase IV | Enterococcus faecalis | 9.30 | Not Reported | |

| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | Not Reported |

| Topoisomerase IV | Enterococcus faecalis | 8.49 | Not Reported | |

| Tosufloxacin | DNA Gyrase | Enterococcus faecalis | 11.6 | Not Reported |

| Topoisomerase IV | Enterococcus faecalis | 3.89 | Not Reported |

In Vitro Antimicrobial Spectrum and Potency Profiling

Comprehensive Antibacterial Activity Against Diverse Pathogens

(S)-Temafloxacin hydrochloride has been evaluated extensively for its in vitro antibacterial properties, showing effectiveness against a wide range of clinical isolates. karger.comnih.gov Its activity is comparable to or, in some cases, superior to other fluoroquinolones of its time. karger.comnih.gov The compound is bactericidal, acting through the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication and transcription. nih.govdrugbank.com

Efficacy Against Gram-Positive Bacterial Strains

Temafloxacin (B1682013) hydrochloride exhibits potent activity against Gram-positive aerobic bacteria, with its potency being higher or comparable to that of ciprofloxacin (B1669076), ofloxacin (B1677185), and norfloxacin. karger.comnih.gov

Staphylococcus aureus (including Methicillin-Susceptible and -Resistant Strains)

(S)-Temafloxacin hydrochloride has shown significant potency against Staphylococcus aureus, including strains resistant to methicillin. karger.comnih.gov It was found to be two- to eightfold more potent than reference quinolones against S. aureus, including methicillin-resistant isolates. karger.com Against 17 strains of S. aureus, the MIC range was 0.06-0.25 µg/mL, with both MIC50 and MIC90 values of 0.125 µg/mL. asm.orgmedchemexpress.com

| Organism | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 17 | 0.06-0.25 | 0.125 | 0.125 |

Streptococcus pneumoniae

The compound has demonstrated notable activity against Streptococcus pneumoniae. nih.govasm.org Studies have shown that temafloxacin is at least two- to fourfold more potent than ciprofloxacin and ofloxacin against this key respiratory pathogen. nih.gov

Other Medically Relevant Streptococcal Species

Against various streptococcal species, temafloxacin hydrochloride is generally as active as ciprofloxacin. karger.com Specifically, it is as active as ciprofloxacin and twofold more active than ofloxacin against Streptococcus pyogenes. nih.gov

Efficacy Against Gram-Negative Bacterial Strains

While generally less active than ciprofloxacin against most Gram-negative enteric bacteria, temafloxacin hydrochloride's potency is often comparable to that of ofloxacin and norfloxacin. karger.comnih.gov

Enterobacteriaceae (e.g., Escherichia coli, Shigella spp., Salmonella spp., Enterobacter spp.)

Temafloxacin hydrochloride is effective against a majority of Enterobacteriaceae at concentrations of ≤ 1 µg/ml. nih.gov It has demonstrated good activity against Escherichia coli, Shigella species, and Salmonella species. drugbank.comasm.org

For 16 strains of Escherichia coli, the MIC range was <0.004-0.5 µg/mL, with both MIC50 and MIC90 values of 0.06 µg/mL. asm.orgmedchemexpress.com Against 18 strains of Salmonella-Shigella species, the MIC range was 0.015-0.125 µg/mL, with an MIC50 of 0.06 µg/mL and an MIC90 of 0.125 µg/mL. asm.org For 26 strains of Klebsiella-Enterobacter-Serratia species, the MIC range was 0.06-1 µg/mL, with an MIC50 of 0.125 µg/mL and an MIC90 of 0.5 µg/mL. asm.org

| Organism(s) | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 16 | <0.004-0.5 | 0.06 | 0.06 |

| Salmonella-Shigella species | 18 | 0.015-0.125 | 0.06 | 0.125 |

| Klebsiella-Enterobacter-Serratia species | 26 | 0.06-1 | 0.125 | 0.5 |

Pseudomonas aeruginosa

Temafloxacin has been shown to be active against Pseudomonas aeruginosa, although it is generally less potent than ciprofloxacin against this organism. nih.govnih.gov The 90% minimal inhibitory concentration (MIC90) of temafloxacin for P. aeruginosa has been reported to be approximately 4 µg/mL, compared to 0.5 µg/mL for ciprofloxacin. nih.govresearchgate.net Despite this, temafloxacin's activity, combined with its pharmacokinetic properties, suggests it could be an effective agent against infections caused by this gram-negative bacterium. nih.govresearchgate.net

Neisseria gonorrhoeae

(S)-Temafloxacin hydrochloride exhibits high activity against Neisseria gonorrhoeae. apexbt.comnih.gov The MIC90 for N. gonorrhoeae is reported to be less than or equal to 0.015 µg/mL. nih.govapexbt.com This potent activity extends to strains that are resistant to other antibiotics, such as spectinomycin (B156147) and penicillinase-producing strains.

Haemophilus influenzae and Moraxella catarrhalis

Temafloxacin is highly effective against common respiratory pathogens. apexbt.com The MIC90 of temafloxacin for both Haemophilus influenzae and Moraxella catarrhalis is ≤ 0.06 µg/mL. nih.govapexbt.com This indicates its potential for treating respiratory tract infections caused by these organisms.

Activity Against Obligate Anaerobic Microorganisms (e.g., Bacteroides fragilis)

Temafloxacin has demonstrated significant activity against anaerobic bacteria, including Bacteroides fragilis. nih.gov It is considered the most active quinolone against this group of microorganisms. nih.gov In one study, temafloxacin inhibited 97% of B. fragilis isolates at a concentration of 4 mg/L. nih.gov Time-kill kinetic studies have shown that temafloxacin is rapidly bactericidal against B. fragilis. nih.gov

Determination of Minimal Inhibitory Concentrations (MICs) and Bactericidal Effects

The in vitro potency of (S)-temafloxacin hydrochloride is quantified by its Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). Standardized agar (B569324) dilution and microdilution methods are used to determine these values. asm.org

Temafloxacin is bactericidal, meaning it actively kills bacteria. nih.gov Studies have shown that for many pathogens, the MBC is close to the MIC. For instance, against Chlamydia trachomatis, both the MIC90 and MBC90 of temafloxacin were found to be 0.25 µg/mL. nih.gov Time-kill kinetic studies have further demonstrated the rapid bactericidal activity of temafloxacin against various bacteria, including Streptococcus pyogenes, methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), and B. fragilis. nih.govnih.gov

The following table provides a summary of the MIC values for (S)-temafloxacin hydrochloride against various bacteria:

Interactive Data Table: MIC of (S)-Temafloxacin Hydrochloride Against Various Bacteria| Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Pseudomonas aeruginosa | 0.06 - >128 | 2.0 | 4.0 nih.govresearchgate.net |

| Neisseria gonorrhoeae | ≤0.004 - 0.06 | 0.008 | ≤0.015 nih.govapexbt.com |

| Haemophilus influenzae | ≤0.008 - 0.25 | 0.03 | ≤0.06 nih.govapexbt.com |

| Moraxella catarrhalis | ≤0.008 - 0.12 | 0.03 | ≤0.06 nih.govapexbt.com |

Environmental and Biochemical Modulators of In Vitro Activity (e.g., pH)

The in vitro activity of fluoroquinolones like temafloxacin can be influenced by environmental factors such as pH. Studies have shown that the MICs of temafloxacin can be affected by changes in pH. asm.org However, compared to some other fluoroquinolones like ciprofloxacin, the activity of temafloxacin is less affected by acidic pH. nih.gov For example, in urine at a pH of 6.5, the MICs of temafloxacin increased by 2 to 5 twofold dilutions, whereas the MICs of ciprofloxacin increased by 4 to 5 twofold dilutions. nih.govasm.org At pH levels of 6.5, 7.2, and 8.0, the MICs of temafloxacin were found to be the same or within one to two twofold dilutions. nih.govasm.org The presence of magnesium ions and an increased bacterial inoculum can also decrease the activity of some quinolones.

Structure Activity Relationship Sar Studies of S Temafloxacin Hydrochloride

Identification of Pharmacophoric Elements within the Fluoroquinolone Scaffold

The fundamental pharmacophore essential for the antibacterial activity of the quinolone class is the 4-pyridone-3-carboxylic acid nucleus. mdpi.com This bicyclic system, featuring a keto group at position 4 and a carboxylic acid group at position 3, is crucial for the drug's interaction with its bacterial targets: DNA gyrase and topoisomerase IV. mdpi.comptfarm.pl These functional groups are believed to bind to the enzyme-DNA complex, inhibiting the enzymes' function in DNA replication and repair, which ultimately leads to bacterial cell death. mdpi.comptfarm.plpku.edu.cn Any significant alteration to this core structure typically results in a loss of antibacterial potency. mdpi.com The planar nature of this aromatic ring system is also considered vital for intercalating with bacterial DNA.

Functional Role of Substituents at Key Quinolone Positions

While the quinolone nucleus is the anchor for activity, the substituents at various positions (R₁, R₅, R₇, X₈) modulate the potency, spectrum of activity, and pharmacokinetic properties of the molecule. mdpi.com

The introduction of a fluorine atom at the C-6 position was a groundbreaking development in quinolone research, distinguishing the more potent fluoroquinolones from the earlier non-fluorinated quinolones. nih.govwikipedia.org This single substitution dramatically enhances antibacterial activity for several reasons. The C-6 fluorine atom improves the inhibition of DNA gyrase, the primary target in Gram-negative bacteria. tandfonline.com It is suggested that the fluorine atom improves the binding affinity of the drug to the gyrase-DNA complex. tandfonline.com Furthermore, the lipophilic nature of fluorine enhances the penetration of the molecule through the bacterial cell membrane, leading to higher intracellular concentrations of the drug. nih.govtandfonline.commdpi.com This modification is credited with increasing potency by 5- to 100-fold compared to non-fluorinated analogues and substantially broadening the spectrum of activity. mdpi.comnih.gov

The substituent at the C-7 position is a primary determinant of the antibacterial spectrum and potency. nih.gov The presence of a piperazine (B1678402) ring at this position, as seen in temafloxacin (B1682013), generally increases the potency of the fluoroquinolone against Gram-negative bacteria. nih.govmdpi.com The basic nitrogen in the piperazine ring is thought to be important for activity and for the compound's pharmacokinetic properties. The specific 3-methylpiperazin-1-yl group is a key feature of temafloxacin. scispace.com The addition of this C-7 ring structure improves tissue penetration and can enhance activity against a variety of pathogens, including Pseudomonas aeruginosa. scispace.comnih.gov The substituent at C-7 orients toward the GyrB/ParE subunits of DNA gyrase and topoisomerase IV, respectively, and is critical for determining target recognition and potency. mdpi.comnih.gov

Stereochemical Considerations in Antibacterial Activity of (S)-Enantiomer

Temafloxacin is a racemate, meaning it is composed of an equal mixture of two enantiomers, (S)- and (R)-temafloxacin, due to a chiral center at the C-3 position of the 7-piperazin-1-yl group. nih.govlookchem.comlookchem.com In many fluoroquinolones, such as ofloxacin (B1677185), one enantiomer (the S-enantiomer, levofloxacin) is significantly more active than the other. ptfarm.plijpsr.com This highlights the importance of three-dimensional spatial arrangement for the drug's interaction with its chiral biological targets. scispace.com

Extensive testing was conducted to determine if a similar stereochemical preference existed for temafloxacin. The two enantiomers were synthesized and their antibacterial activities were evaluated. nih.gov Surprisingly, and in contrast to other chiral fluoroquinolones, studies found that the (S)- and (R)-enantiomers of temafloxacin possess essentially identical antibacterial potency in vitro. nih.govlookchem.comebi.ac.uk The minor differences observed across a wide range of bacterial species were considered within the margin of experimental error. lookchem.com This suggests that for temafloxacin, the stereochemistry at the C-3 position of the piperazine ring does not significantly alter the critical interactions with bacterial DNA gyrase or topoisomerase IV. nih.govlookchem.com

| Organism | (S)-Temafloxacin | (R)-Temafloxacin | Racemic Temafloxacin |

|---|---|---|---|

| Staphylococcus aureus ATCC 6538P | 0.1 | 0.1 | 0.1 |

| Staphylococcus aureus A5177 | 0.1 | 0.1 | 0.1 |

| Staphylococcus aureus 45 | 0.2 | 0.2 | 0.2 |

| Staphylococcus aureus 45 RAR2 | 0.78 | 0.78 | 0.78 |

| Staphylococcus aureus 642A | 0.1 | 0.1 | 0.1 |

| Staphylococcus aureus NCTC 10649 | 0.2 | 0.2 | 0.2 |

| Staphylococcus aureus CMX 553 | 0.1 | 0.1 | 0.1 |

| Staphylococcus epidermidis 3519 | 0.2 | 0.2 | 0.2 |

| Micrococcus luteus ATCC 9341 | 0.05 | 0.05 | 0.05 |

| Micrococcus luteus ATCC 4698 | 0.05 | 0.1 | 0.05 |

| Enterococcus faecium ATCC 8043 | 0.78 | 0.78 | 0.78 |

| Streptococcus bovis A5169 | 0.39 | 0.39 | 0.39 |

| Streptococcus agalactiae CMX 508 | 0.2 | 0.2 | 0.2 |

Data sourced from Chu et al., 1991. lookchem.com

Comparative In Vivo Activities of Enantiomers in Animal Models

The in vivo potency of the racemic mixture of temafloxacin, along with its individual (S)- and (R)-enantiomers, has been evaluated in mouse protection test models. lookchem.com These studies are crucial for determining if the stereochemistry of the chiral center at the C3 position of the 7-piperazin-1-yl group influences the therapeutic efficacy in a living organism. nih.gov While in vitro studies showed that both the (R) and (S) enantiomers of temafloxacin have essentially identical antibacterial potency, minor differences were observed in their in vivo activities. lookchem.comnih.gov

Research findings indicate that the in vivo potency, as determined by the mouse protection test, showed that both (S)-(-)-temafloxacin and (R)-(+)-temafloxacin have comparable efficacy against several bacterial strains, including Staphylococcus aureus NCTC 10649, Pseudomonas aeruginosa A5007, and Escherichia coli Juhl, following both oral and subcutaneous administration. lookchem.com However, a slight but notable difference was observed in their activity against Streptococcus pneumoniae 6303, where the S-(-)-enantiomer was found to be slightly more active than the R-(+)-enantiomer. lookchem.com In these instances, the racemic (±)-temafloxacin demonstrated intermediate potency. lookchem.com

This slight enhancement in the in vivo potency of (S)-(-)-temafloxacin is not attributed to a difference in the inherent antibacterial activity at the enzymatic level, as both enantiomers show similar activity in inhibiting DNA gyrase. lookchem.comscispace.com Instead, the observed difference is likely a consequence of a more favorable pharmacokinetic profile of the (S)-enantiomer in the animal model. lookchem.comscispace.com

Pharmacokinetic studies in mice following a single oral dose revealed that the S-(-) enantiomer resulted in a greater area under the serum curve (AUC) compared to the R-(+) enantiomer. lookchem.com Similarly, after a single subcutaneous dose, the AUC for the S-(-) enantiomer was almost twofold greater than that of the R-(+) enantiomer. lookchem.com Although the peak serum levels for both enantiomers were nearly identical, the S-(-) enantiomer maintained a higher concentration for a longer duration, up to 8 hours after dosing. lookchem.com This difference in pharmacokinetic behavior may account for the slight superiority in in vivo efficacy observed in the mouse protection tests. lookchem.com

The following table summarizes the comparative in vivo activities of the temafloxacin enantiomers and the racemate in mouse protection tests, with potency expressed as ED₅₀ values (the total dose in mg/kg required to protect 50% of the mice challenged intraperitoneally with the indicated organism).

Table 1: Comparative In Vivo Potency of Temafloxacin Enantiomers and Racemate in Mouse Protection Tests

| Organism | Administration | (S)-(-)-Temafloxacin ED₅₀ (mg/kg) | (R)-(+)-Temafloxacin ED₅₀ (mg/kg) | (±)-Temafloxacin ED₅₀ (mg/kg) |

|---|---|---|---|---|

| S. aureus NCTC 10649 | sc | 2.1 | 2.1 | 2.1 |

| po | 4.3 | 4.3 | 4.3 | |

| S. pneumoniae 6303 | sc | 1.8 | 3.5 | 2.6 |

| po | 5.6 | 11.2 | 8.4 | |

| P. aeruginosa A5007 | sc | 13.7 | 13.7 | 13.7 |

| po | 26.6 | 26.6 | 26.6 | |

| E. coli Juhl | sc | 1.2 | 1.2 | 1.2 |

| po | 2.4 | 2.4 | 2.4 |

Data sourced from Chu et al., 1991. lookchem.com sc = subcutaneous, po = oral

Synthetic Pathways and Chemical Derivatization for Research Purposes

Established Methodologies for Temafloxacin (B1682013) Hydrochloride Synthesis

The synthesis of temafloxacin, and by extension its (S)-enantiomer, has been approached through various multi-step sequences. A prominent and well-documented strategy begins with precursor esters, which are elaborated to construct the core quinolone scaffold.

Multi-Step Synthesis from Precursor Esters (e.g., Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate)

A common and historically significant route to temafloxacin hydrochloride involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a key starting material. This β-ketoester serves as a crucial building block for the quinolone ring system. The synthesis generally proceeds through the following key transformations:

Condensation: The initial step often involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with a suitable three-carbon fragment, such as triethyl orthoformate, followed by reaction with an aniline (B41778) derivative. cdnsciencepub.com

Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the characteristic 4-oxo-1,4-dihydroquinoline ring system. This cyclization is a critical step in forming the core of the fluoroquinolone. uonbi.ac.ke

Nucleophilic Aromatic Substitution: A subsequent key step is the regioselective displacement of one of the halogen atoms on the quinolone ring, typically at the C-7 position, with the desired (S)-3-methylpiperazine side chain. lookchem.com

Hydrolysis and Salt Formation: Finally, hydrolysis of the ester group at the C-3 position to the carboxylic acid, followed by treatment with hydrochloric acid, affords the target molecule, (S)-temafloxacin hydrochloride. cdnsciencepub.com

Alternative and Optimized Synthetic Strategies

In the quest for more efficient and scalable synthetic routes, researchers have developed alternative strategies that often focus on improving regioselectivity and employing different cyclization methodologies.

Regiospecific Functionalization Approaches

A notable alternative synthesis of temafloxacin hydrochloride has been developed to circumvent some of the issues associated with earlier methods, such as low-temperature reactions. cdnsciencepub.com This approach is characterized by the regiospecific displacement of the 4-fluoro group of 2,4,5-trifluoroacetophenone with 2-methylpiperazine (B152721) to generate a key intermediate, 2,5-difluoro-4-(3-methylpiperazin-l-yl)acetophenone, in high yield. cdnsciencepub.com This early introduction of the side chain simplifies the later stages of the synthesis.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of quinolone synthesis. In the context of temafloxacin, an intramolecular nucleophilic displacement cyclization reaction is a key feature of several synthetic routes. cdnsciencepub.comresearchgate.net For instance, an intermediate derived from the reaction of 2,5-difluoro-4-(3-methylpiperazin-l-yl)acetophenone can be converted to an acrylate (B77674) derivative. This derivative is then treated with a base, such as sodium hydride, to induce an intramolecular cyclization, forming the quinolone ring system. cdnsciencepub.com This method is efficient and has been a focus of optimization to improve yields and reaction conditions. cdnsciencepub.com

Chemical Reactivity and Potential for Structural Modification

The chemical reactivity of temafloxacin is primarily centered around its quinolone core and the various functional groups appended to it. Understanding this reactivity is crucial for the synthesis of analogs and for studying its chemical properties.

Oxidation and Reduction Reactions

The temafloxacin molecule is susceptible to both oxidation and reduction reactions, which can lead to the formation of various derivatives.

Oxidation: The quinolone ring system can undergo oxidation, potentially leading to the formation of derivatives with altered electronic and biological properties. The conditions and reagents used for oxidation will determine the specific products formed.

Reduction: The nitro group, if used as a precursor in certain synthetic routes for related quinolones, can be reduced to an amine, which then participates in intramolecular cyclization. vcu.edu While not a direct reaction on the final temafloxacin molecule, it highlights a key type of reduction used in the synthesis of the broader quinolone class.

The potential for these reactions opens avenues for the creation of new analogs for research purposes, allowing for the exploration of structure-activity relationships.

Nucleophilic Substitution Reactions

A key step in the synthesis of temafloxacin involves nucleophilic substitution reactions. google.com One common approach is the reaction of a quinolone carboxylic acid intermediate with a piperazine (B1678402) derivative. google.com For instance, a modified synthetic route utilizes 6,7-difluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as a key intermediate. The fluorine atom at the C-7 position of this intermediate is a significantly better leaving group than a chlorine atom at the same position, facilitating the nucleophilic substitution by (S)-2-methylpiperazine. This improved reactivity helps to avoid undesirable side reactions, such as the displacement of the fluorine atom on the 2,4-difluorophenyl group or the C-6 fluorine. lookchem.com

The table below outlines the key reactants and products in these nucleophilic substitution pathways.

| Reactant 1 | Reactant 2 | Product |

| 6,7-difluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | (S)-2-methylpiperazine | (S)-Temafloxacin |

| 2,4,5-trifluoroacetophenone | 2-methylpiperazine | 2,5-difluoro-4-(3-methylpiperazin-1-yl)acetophenone |

Formation of Acetylated Derivatives and Pharmacological Implications

For research purposes, temafloxacin can be chemically modified to produce derivatives with potentially altered pharmacological properties. One such modification is acetylation. Reaction of temafloxacin with acetic anhydride (B1165640) can yield acetylated derivatives. These modifications can influence the molecule's pharmacokinetic profile.

Further chemical modifications can be performed on the acetylated intermediate. For example, reaction with isobutyl chloroformate can be used to further alter functional groups, with the goal of optimizing the compound's activity.

Strategic Incorporation of Fluorine Atoms for Antimicrobial Enhancement

The presence and position of fluorine atoms in the fluoroquinolone structure are critical for their antibacterial efficacy. tandfonline.com The strategic incorporation of fluorine is a key aspect of their design and a primary reason for their enhanced antimicrobial properties compared to non-fluorinated quinolones. mdpi.com

The fluorine atom at the C-6 position, in particular, has been shown to significantly boost antibacterial activity. tandfonline.combrieflands.com This enhancement is attributed to several factors. The fluorine atom can increase the lipophilicity of the molecule, which may improve its penetration into bacterial cells. mdpi.com Furthermore, it is believed to play a crucial role in the binding of the drug to its target enzymes, DNA gyrase and topoisomerase IV. tandfonline.com By inhibiting these enzymes, fluoroquinolones disrupt bacterial DNA replication and transcription, leading to cell death. mdpi.com Research has shown that quinolones with fluorine substituents are more potent inhibitors of DNA gyrase. tandfonline.com

The table below summarizes the impact of fluorine substitution on the properties of quinolone antibiotics.

| Position of Fluorine | Effect | Reference |

| C-6 | Enhanced antimicrobial activity, increased penetration into bacterial cells, improved binding to DNA gyrase. | tandfonline.commdpi.combrieflands.com |

| C-8 | Can provide potentially active compounds. | ptfarm.pl |

In the case of temafloxacin, the presence of a difluorophenyl group at the N-1 position, in addition to the C-6 fluorine, further contributes to its potent antibacterial profile. acs.org The strategic placement of these fluorine atoms is a testament to the importance of this element in modern medicinal chemistry for the development of effective antimicrobial agents. tandfonline.com

Mechanisms of Bacterial Resistance to Temafloxacin in Research Models

Characterization of Target Enzyme Mutations (DNA Gyrase and Topoisomerase IV)

The bactericidal action of temafloxacin (B1682013) and other fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair. Resistance to fluoroquinolones primarily arises from spontaneous mutations in the genes encoding these enzymes. nih.govsemanticscholar.org

DNA gyrase and topoisomerase IV are structurally related, both being tetrameric enzymes with two different subunits. semanticscholar.org The GyrA and GyrB subunits of DNA gyrase are homologous to the ParC and ParE subunits of topoisomerase IV, respectively. semanticscholar.org Mutations in the quinolone resistance-determining regions (QRDRs) of these genes are a common mechanism of resistance. nih.gov

In Enterococcus faecalis, for instance, clinical isolates resistant to temafloxacin and other fluoroquinolones have shown alterations in the GyrA subunit of DNA gyrase. nih.govasm.org Studies involving the purification of DNA gyrase from susceptible and resistant strains revealed that the enzyme from resistant isolates was significantly less sensitive to inhibition by fluoroquinolones. nih.govasm.org Experiments combining subunits from resistant and susceptible strains demonstrated that the altered GyrA subunit was the primary determinant of resistance. nih.govasm.org

In other bacteria, such as Proteus mirabilis, resistance is associated with mutations in both gyrA and parC genes. nih.gov The development of high-level resistance often involves a stepwise accumulation of mutations, alternately affecting gyrase and topoisomerase IV. nih.gov For example, in Streptococcus pneumoniae, high-level resistance to some fluoroquinolones required four distinct mutations in the topoisomerase genes. nih.gov While mutations in gyrA and parC are most common, mutations in gyrB have also been identified as a frequent event in the development of fluoroquinolone resistance in some clinical isolates of P. mirabilis. nih.gov

The specific mutations within these target enzymes can influence the level of resistance. For example, in Citrobacter freundii, different amino acid changes in the topoisomerases have been linked to varying levels of fluoroquinolone resistance. oup.com

Analysis of Spontaneous Resistance Mutation Frequencies

The frequency at which spontaneous resistance to temafloxacin arises has been a key area of investigation. These studies help in understanding the likelihood of resistance development during therapy.

In vitro studies have shown that the frequency of spontaneous resistance mutations to temafloxacin varies among different bacterial species. For 13 bacterial strains, the frequency of spontaneous mutation at concentrations four and eight times the minimal inhibitory concentration (MIC) ranged from less than 1 x 10⁻¹⁰ to 1.4 x 10⁻⁷. nih.gov

Compared to other fluoroquinolones, temafloxacin has demonstrated a lower frequency of resistance development in some instances. For example, against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus, temafloxacin showed a lower frequency of resistance compared to ciprofloxacin (B1669076) and ofloxacin (B1677185). nih.gov

However, in studies with Citrobacter freundii, the highest frequencies of mutation selection were observed with temafloxacin (10⁻⁶ to 10⁻⁵), while ciprofloxacin had the lowest (10⁻⁸ to 10⁻⁷). oup.com Similarly, in a study involving 68 single-step mutants of various bacteria, mutational frequencies of 10⁻⁸ to 10⁻⁶ were obtained for 84% of the mutants selected by fluoroquinolones. oup.com

The selection of resistant mutants can be a stepwise process. For instance, in Xanthomonas maltophilia, spontaneous mutants were selected at a frequency of approximately 10⁻⁷ to 10⁻⁸ when cultured in the presence of quinolones. asm.org In Streptococcus pneumoniae, first-step gyrase mutants were isolated at a low frequency of 5.0 × 10⁻¹⁰ to 8.5 × 10⁻¹⁰. nih.gov

Table 1: Spontaneous Resistance Mutation Frequencies for Temafloxacin and Other Fluoroquinolones

| Bacterial Species | Fluoroquinolone | Mutation Frequency | Reference |

| 13 bacterial strains | Temafloxacin | < 1 x 10⁻¹⁰ to 1.4 x 10⁻⁷ | nih.gov |

| Staphylococcus aureus (MRSA & MSSA) | Temafloxacin | Lower than ciprofloxacin and ofloxacin | nih.gov |

| Citrobacter freundii | Temafloxacin | 10⁻⁶ to 10⁻⁵ | oup.com |

| Citrobacter freundii | Ciprofloxacin | 10⁻⁸ to 10⁻⁷ | oup.com |

| Various bacteria (68 mutants) | Fluoroquinolones | 10⁻⁸ to 10⁻⁶ | oup.com |

| Xanthomonas maltophilia | Quinolones | ~10⁻⁷ to 10⁻⁸ | asm.org |

| Streptococcus pneumoniae | Clinafloxacin | 5.0 × 10⁻¹⁰ to 8.5 × 10⁻¹⁰ (first-step) | nih.gov |

This table is interactive. You can sort and filter the data.

Assessment of Cross-Resistance Patterns with Other Fluoroquinolones

Cross-resistance, where resistance to one antibiotic confers resistance to others in the same class, is a common phenomenon with fluoroquinolones. nih.gov Research has consistently shown that bacteria resistant to temafloxacin often exhibit resistance to other fluoroquinolones as well.

In studies with Xanthomonas maltophilia, mutants selected for resistance to any of the five tested fluoroquinolones, including temafloxacin, consistently showed cross-resistance to all other quinolones in the study. asm.org This cross-resistance was also frequently linked to resistance to unrelated antibiotics like chloramphenicol (B1208) and doxycycline. asm.org

Similarly, in Enterococcus faecalis, clinical isolates resistant to temafloxacin were also found to be resistant to norfloxacin, ofloxacin, and ciprofloxacin. nih.govasm.org The level of resistance, as indicated by the minimum inhibitory concentration (MIC), was often comparable across the different fluoroquinolones for these resistant strains.

The development of single and stepwise mutations can lead to cross-resistance to other quinolones. scispace.com For example, levofloxacin-resistant strains of Streptococcus pneumoniae have been found to be non-susceptible to gatifloxacin (B573) and moxifloxacin (B1663623), and also cross-resistant to ciprofloxacin. scispace.com

Table 2: Cross-Resistance of Temafloxacin with Other Fluoroquinolones

| Bacterial Species | Primary Resistant Agent | Cross-Resistant To | Reference |

| General | Temafloxacin | Other fluoroquinolones | nih.gov |

| Xanthomonas maltophilia | Any of 5 fluoroquinolones | All other tested quinolones | asm.org |

| Enterococcus faecalis | Temafloxacin | Norfloxacin, Ofloxacin, Ciprofloxacin | nih.govasm.org |

| Streptococcus pneumoniae | Levofloxacin | Gatifloxacin, Moxifloxacin, Ciprofloxacin | scispace.com |

This table is interactive. You can sort and filter the data.

Advanced Analytical Methodologies for Investigating S Temafloxacin Hydrochloride

Chromatographic Techniques for Quantitation and Metabolite Resolution

Chromatographic methods are fundamental in the quantitative analysis of (S)-Temafloxacin hydrochloride and the separation of its metabolites from biological matrices.

High-Performance Liquid Chromatography (HPLC) with Ion-Pairing and Fluorescence Detection

A precise and straightforward High-Performance Liquid Chromatography (HPLC) method has been established for the determination of temafloxacin (B1682013) and its metabolites in biological fluids. nih.gov This technique utilizes a reversed-phase analytical column coupled with an ion-pair chromatographic mobile phase and fluorescence detection. nih.gov The use of an ion-pairing reagent, such as an alkyl sulfate (B86663) or sulfonate for cationic molecules, enhances the retention of the analyte on the column, allowing for effective separation. bjbms.org For sample preparation, plasma is often subjected to ultrafiltration with a displacing reagent containing sodium dodecyl sulfate and acetonitrile. nih.gov This approach allows for the resolution and quantification of temafloxacin's oxidative metabolites. nih.gov The inherent fluorescence of fluoroquinolones makes fluorescence detection a highly sensitive and selective option for their analysis. nih.govnih.gov

Method Validation: Precision, Accuracy, and Limits of Quantitation

The validation of analytical methods is critical to ensure the reliability of the data. For the HPLC method used for temafloxacin, key validation parameters include precision, accuracy, and the limit of quantitation (LOQ). nih.gov Method validation is performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). scirp.org

A developed HPLC procedure demonstrated a mean intra-assay coefficient of variation of 0.7% for plasma concentrations of temafloxacin ranging from 0.05 to 10.0 µg/mL. nih.gov Inter-assay coefficients of variation were reported to be 4% or lower for concentrations between 0.15 and 10 µg/mL. nih.gov The accuracy of such methods is typically confirmed by recovery studies, with values often expected to be within 98.0% to 102.0%. scirp.org

The limit of quantitation (LOQ), the lowest concentration that can be reliably quantified, for this HPLC method is approximately 10 ng/mL, with inter-assay coefficients of variation under 9% at a concentration of 15 ng/ml. nih.gov An alternative, more complex procedure involving methylene (B1212753) chloride extraction can lower the detection limits to below 1 ng/ml. nih.gov Calibration curves for this method have shown high linearity, with correlation coefficients typically averaging over 0.9995. nih.gov

Table 1: HPLC Method Validation Parameters for Temafloxacin Analysis

| Parameter | Value | Concentration Range |

| Mean Intra-Assay CV | 0.7% | 0.05 - 10.0 µg/mL |

| Inter-Assay CV | ≤ 4% | 0.15 - 10 µg/mL |

| Limit of Quantitation (LOQ) | ~10 ng/mL | N/A |

| Inter-Assay CV at 15 ng/mL | < 9% | N/A |

| Correlation Coefficient (r) | > 0.9995 | N/A |

Spectrometric Approaches for Structural Characterization and Trace Analysis

Spectrometric techniques are indispensable for the structural elucidation of (S)-Temafloxacin hydrochloride and the identification of its metabolites, especially at trace levels.

Mass Spectrometry (e.g., Electrospray Ionization Tandem Mass Spectrometry) for Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolite profiling. nih.govjmb.or.kr High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like drug metabolites. jmb.or.kr

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.govjmb.or.kr This fragmentation pattern is crucial for tentatively assigning the structure of a metabolite. nih.gov Metabolite profiling often involves comparing the mass spectra of samples from dosed subjects with control samples to identify drug-related components. nih.gov The oxidative metabolites of temafloxacin, which constitute less than 2% of the administered dose, can be effectively identified and characterized using these techniques. nih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques for the definitive structural elucidation of molecules. karary.edu.sdresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For temafloxacin, distinct signals are observed for the protons on the quinoline (B57606) ring, the methyl group of the piperazinyl moiety, and the difluorophenyl group. Two-dimensional NMR techniques, such as COSY and HMBC, can establish connectivity between atoms, which is critical for unambiguous structure determination. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of temafloxacin shows characteristic absorption bands for the carbonyl (C=O) stretching vibrations of the carboxylic acid and ketone groups at approximately 1725 cm⁻¹ and 1625 cm⁻¹, respectively. Aromatic C=C stretching and N-H and C-F vibrations also appear at specific wavenumbers.

Bioanalytical Methods for Antimicrobial Activity Determination in Research Matrices

Bioanalytical methods are essential for determining the antimicrobial activity of (S)-Temafloxacin hydrochloride against various pathogens. These methods are used to establish the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the antibiotic. nih.govnih.gov

Commonly used techniques include:

Broth Dilution Method: This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized number of bacteria. nih.govmdpi.com The MIC is the lowest concentration of the agent that inhibits visible bacterial growth. nih.govmdpi.com

Agar (B569324) Dilution Method: In this technique, the antimicrobial agent is incorporated into an agar medium at various concentrations. nih.govmdpi.com The surface is then inoculated with the test microorganism. The MIC is determined as the lowest concentration that prevents growth on the agar surface. mdpi.com

Time-Kill Kinetics: These studies measure the rate at which an antibiotic kills a bacterial population over time. nih.gov Studies have shown that temafloxacin demonstrates rapid killing kinetics against various bacteria, including Streptococcus pyogenes and Streptococcus pneumoniae. nih.gov

Research has demonstrated that temafloxacin has equivalent or superior bactericidal activity compared to other fluoroquinolones against a range of pathogens. nih.gov For instance, against Chlamydia trachomatis, both the MIC₉₀ and MBC₉₀ of temafloxacin were 0.25 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Temafloxacin Against Selected Pathogens

| Pathogen | MIC₉₀ (µg/mL) | MBC₉₀ (µg/mL) |

| Chlamydia trachomatis | 0.25 | 0.25 |

| Mycobacterium avium complex | 2 | 8-16 |

Electrochemical Methods for Detection and Interaction Studies

Electrochemical techniques offer a compelling alternative to traditional analytical methods due to their high sensitivity, rapid response, and cost-effectiveness. scispace.comresearchgate.netbenthamopenarchives.comresearchgate.net These methods are centered on the measurement of electrical parameters such as current or potential, which change in response to a chemical reaction at an electrode surface. researchgate.net For fluoroquinolones, these reactions often involve the oxidation or reduction of specific functional groups within the molecule. scispace.comsci-hub.se

Voltammetric methods, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are particularly well-suited for the analysis of electroactive compounds like (S)-Temafloxacin hydrochloride. scispace.commdpi.com These techniques involve applying a varying potential to an electrode and measuring the resulting current. The resulting voltammogram provides a "fingerprint" of the analyte, allowing for both qualitative identification and quantitative determination. researchgate.net

The choice of electrode material is critical to the sensitivity and selectivity of the analysis. A variety of electrodes, such as hanging mercury drop electrodes (HMDE), glassy carbon electrodes (GCE), and carbon paste electrodes (CPE), have been employed for fluoroquinolone detection. scispace.com Furthermore, the modification of these electrodes with nanomaterials or other chemical entities can significantly enhance their performance. scispace.comdntb.gov.ua

Detailed Research Findings

While specific studies on (S)-Temafloxacin hydrochloride are scarce, research on other fluoroquinolones provides valuable insights. For instance, studies on ciprofloxacin (B1669076), ofloxacin (B1677185), and moxifloxacin (B1663623) have demonstrated the feasibility of using voltammetric methods for their determination in various matrices. scispace.comsci-hub.se These studies often report on key analytical parameters such as linear range, limit of detection (LOD), and limit of quantification (LOQ), which are crucial for method validation.

The interaction of fluoroquinolones with biological macromolecules, most notably DNA, is a significant area of research. scispace.combenthamopenarchives.com The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. drugbank.com Electrochemical methods can be employed to study these interactions by monitoring changes in the electrochemical signal of the drug or the DNA upon binding. benthamopenarchives.com For example, a decrease in the peak current or a shift in the peak potential of a fluoroquinolone upon the addition of DNA can indicate an interaction. benthamopenarchives.com

The development of chiral electrochemical sensors is a particularly relevant area for the study of (S)-Temafloxacin hydrochloride. Since different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles, the ability to selectively detect a specific enantiomer is of paramount importance. nih.govnih.gov Chiral sensors can be fabricated by modifying an electrode with a chiral selector, such as cyclodextrins or specific polymers, that preferentially binds to one enantiomer over the other. sci-hub.senih.gov While specific chiral sensors for temafloxacin have not been detailed, the successful development of such sensors for other fluoroquinolones like ofloxacin suggests the potential for similar applications with (S)-Temafloxacin hydrochloride. mdpi.comnih.gov

Below are illustrative data tables based on typical findings for fluoroquinolone analysis using electrochemical methods. It is important to note that these are representative examples and not specific data for (S)-Temafloxacin hydrochloride.

Table 1: Representative Voltammetric Methods for Fluoroquinolone Determination

| Fluoroquinolone | Voltammetric Technique | Electrode | pH | Linear Range (M) | LOD (M) | Reference |

| Ciprofloxacin | Differential Pulse Voltammetry | Glassy Carbon Electrode | 6.0 | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ | 3.0 x 10⁻⁸ | scispace.com |

| Moxifloxacin | Square-Wave Voltammetry | Hanging Mercury Drop Electrode | 7.4 | 5.0 x 10⁻⁸ - 5.0 x 10⁻⁶ | 1.5 x 10⁻⁸ | scispace.com |

| Ofloxacin | Cyclic Voltammetry | Carbon Paste Electrode | 5.0 | 2.0 x 10⁻⁶ - 1.0 x 10⁻⁴ | 5.0 x 10⁻⁷ | scispace.com |

Table 2: Illustrative Data from Electrochemical DNA Interaction Studies of Fluoroquinolones

| Fluoroquinolone | Method | Observation | Interpretation |

| Ciprofloxacin | Differential Pulse Voltammetry | Decrease in guanine (B1146940) oxidation peak current upon addition of ciprofloxacin. | Interaction with DNA, likely through intercalation or groove binding. |

| Ofloxacin | Cyclic Voltammetry | Shift in the oxidation potential of ofloxacin to more positive values in the presence of DNA. | Formation of a drug-DNA complex. |

Contemporary Research Applications and Future Perspectives of S Temafloxacin Hydrochloride

Application in Pre-clinical Antimicrobial Efficacy Assessment

(S)-Temafloxacin hydrochloride serves as a crucial reference compound in the preclinical evaluation of new antimicrobial agents. Its well-documented efficacy against a wide range of pathogens allows for robust comparisons and benchmarking.

In Vitro Studies on Novel Pathogen Strains and Biofilms

In laboratory settings, (S)-temafloxacin hydrochloride has demonstrated potent activity against a variety of bacterial isolates. researchgate.netdntb.gov.ua Its efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics, makes it a valuable comparator in studies assessing the in vitro activity of novel antimicrobial candidates. dntb.gov.ua Research has shown that temafloxacin (B1682013) is active against key respiratory pathogens, with 90% minimal inhibitory concentrations (MIC90s) reported to be less than or equal to 0.06 micrograms/mL. It has also demonstrated in vitro activity against pathogens responsible for sexually transmitted diseases, such as Neisseria gonorrhoeae and Chlamydia trachomatis.

While specific research on the anti-biofilm properties of (S)-Temafloxacin hydrochloride is limited, fluoroquinolones as a class are known to have activity against bacterial biofilms. mdpi.comnih.gov These complex communities of bacteria are notoriously resistant to conventional antibiotic therapy. nih.gov The ability of fluoroquinolones to penetrate the extracellular polymeric substance of biofilms contributes to their efficacy. mdpi.com Studies on other fluoroquinolones, such as ciprofloxacin (B1669076) and moxifloxacin (B1663623), have shown varying degrees of success in inhibiting biofilm formation and eradicating mature biofilms. mdpi.comnih.gov Given the structural similarities, it is plausible that (S)-temafloxacin hydrochloride possesses comparable anti-biofilm capabilities, a hypothesis that warrants further investigation. The repurposing of approved drugs as potentiators for fluoroquinolones has also been explored to overcome resistance mechanisms like efflux pumps, which are also associated with biofilm formation. nih.gov

Table 1: In Vitro Activity of Temafloxacin Hydrochloride Against Various Pathogens

| Pathogen | MIC90 (µg/mL) |

|---|---|

| Respiratory Pathogens | ≤ 0.06 |

| Neisseria gonorrhoeae | ≤ 0.03 |

| Chlamydia trachomatis | 0.25 |

| Mycoplasma hominis | 0.125-2 |

| Ureaplasma urealyticum | 4 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

In Vivo Studies in Animal Models of Bacterial Infection

(S)-Temafloxacin hydrochloride has been instrumental in establishing proof-of-concept for antimicrobial efficacy in various animal models of bacterial infection. These studies provide critical data on the compound's performance in a living system, offering insights into its pharmacokinetic and pharmacodynamic properties.

In a murine model of pyelonephritis (kidney infection), temafloxacin hydrochloride was shown to be as effective as ciprofloxacin and difloxacin (B1670560) in reducing the number of viable Pseudomonas aeruginosa and Proteus mirabilis in the kidneys. nih.gov When administered orally in mouse protection tests against infections with Staphylococcus aureus and streptococci, temafloxacin hydrochloride was found to be as active as difloxacin and 5 to 10 times more active than ciprofloxacin. nih.gov

Furthermore, in a rat model of intra-abdominal abscess caused by a mixed infection of Bacteroides fragilis and Escherichia coli, temafloxacin demonstrated a high cure rate of 90.9%. This was comparable to the efficacy of a combination therapy of clindamycin (B1669177) and gentamicin.

Table 2: Efficacy of Temafloxacin Hydrochloride in Animal Models of Infection

| Animal Model | Pathogen(s) | Key Finding |

|---|---|---|

| Murine Pyelonephritis | P. aeruginosa, P. mirabilis | As effective as ciprofloxacin and difloxacin in reducing bacterial load in kidneys. nih.gov |

| Mouse Protection Test | S. aureus, Streptococci | As active as difloxacin and 5-10 times more active than ciprofloxacin. nih.gov |

| Rat Intra-abdominal Abscess | B. fragilis, E. coli | 90.9% cure rate, comparable to clindamycin/gentamicin combination. |

Role in Comparative Pharmacology and Mechanistic Studies of Fluoroquinolones

The distinct chemical structure and properties of (S)-temafloxacin hydrochloride make it a valuable tool for comparative pharmacological studies within the fluoroquinolone class. By comparing its activity and mechanism of action to other fluoroquinolones, researchers can gain a deeper understanding of the structure-activity relationships that govern the efficacy and potential liabilities of this important class of antibiotics.

Temafloxacin's bactericidal action stems from its ability to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. researchgate.net It is understood that DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive organisms. researchgate.net The enantiomers of temafloxacin hydrochloride have been synthesized and studied, revealing that while there is no significant difference in their in vitro antibacterial activities, minor differences were observed in in vivo efficacy.

Comparative studies have shown that against staphylococci, temafloxacin hydrochloride is as active as ciprofloxacin and difloxacin. nih.gov Against streptococci, it is as active as ciprofloxacin and two-fold more active than difloxacin. nih.gov However, against Gram-negative enteric bacteria and Pseudomonas aeruginosa, it is generally less active than ciprofloxacin. nih.gov These comparative data are crucial for understanding the nuances of fluoroquinolone activity and for the rational design of new derivatives with improved properties.

Integration into Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov (S)-Temafloxacin hydrochloride, with its well-defined structure and extensive biological data, serves as a valuable data point in the development and validation of QSAR models for fluoroquinolones.

These models can help in predicting the antibacterial activity, toxicity, and other properties of novel, untested compounds, thereby accelerating the drug discovery process. nih.gov For instance, a 3D-QSAR model was developed using temafloxacin as the target molecule to design environmentally friendly quinolone derivatives. nih.gov Such models can identify key structural features that contribute to desired activities and those that may lead to undesirable effects. By integrating data from compounds like temafloxacin, QSAR models can become more robust and predictive, guiding the synthesis of new molecules with enhanced efficacy and improved safety profiles. medwinpublishers.com

Exploration as a Chemical Scaffold for Novel Antimicrobial Agent Discovery

The core chemical structure, or scaffold, of (S)-temafloxacin hydrochloride represents a promising starting point for the discovery of novel antimicrobial agents. mdpi.com Medicinal chemists can systematically modify the temafloxacin scaffold to create new derivatives with potentially improved characteristics, such as enhanced activity against resistant strains, a broader spectrum of activity, or a more favorable safety profile.

The synthesis of various quinolone derivatives is an active area of research, with the goal of overcoming existing challenges like bacterial resistance and adverse effects. ekb.eg While direct evidence of extensive programs using the temafloxacin scaffold is not abundant in recent literature, the principles of medicinal chemistry support its potential as a template for new drug design. The knowledge gained from the structure-activity relationships of temafloxacin and its analogs can inform the design of next-generation fluoroquinolones. ekb.egresearchgate.net

Re-evaluation of Withdrawn Antimicrobials for New Therapeutic Paradigms

The withdrawal of an antimicrobial agent from the market due to adverse effects does not necessarily mark the end of its scientific value. nih.govnih.gov There is a growing interest in re-evaluating withdrawn drugs for new therapeutic applications, a strategy known as drug repurposing. medwinpublishers.com This approach can be more time- and cost-effective than developing entirely new chemical entities.

(S)-Temafloxacin hydrochloride, despite its withdrawal, possesses a potent and broad-spectrum antimicrobial profile. This raises the possibility of its re-evaluation in specific, niche indications where the benefits may outweigh the risks, or in the development of derivatives that retain the efficacy of the parent compound but lack its adverse effects. For instance, research into fluoroquinolone derivatives has explored their potential as anticancer agents. medwinpublishers.comresearchgate.net The "temafloxacin syndrome," characterized by a constellation of serious adverse reactions, led to its market withdrawal. nih.gov Understanding the molecular basis of this syndrome is crucial for any potential re-evaluation or for designing safer analogs. The re-examination of withdrawn compounds like temafloxacin, armed with modern pharmacological and toxicological tools, could potentially unlock new therapeutic opportunities.

Biochemical and Enzymatic Interaction Studies

(S)-Temafloxacin hydrochloride, a fluoroquinolone antibacterial agent, exerts its bactericidal effects by interfering with essential bacterial enzymes involved in DNA replication and transcription. nih.gov This section details the specific enzymatic targets of the compound and the nature of these interactions, including findings from studies on its stereoisomers.

The primary mechanism of action for (S)-temafloxacin involves the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govrroij.com These enzymes are vital for managing the topological state of bacterial DNA, a process essential for DNA replication, repair, and transcription. nih.govrroij.com By inhibiting these enzymes, temafloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome that ultimately inhibit DNA replication and transcription, resulting in cell death.

The specific primary target of temafloxacin often depends on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is considered the principal target. rroij.commdpi.com Conversely, in many Gram-positive bacteria, like Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the preferential target. rroij.comasm.orgresearchgate.net

Research has delved into the specifics of these enzymatic interactions, including the inhibitory concentrations required to affect enzyme activity. For instance, studies on mycobacterial enzymes have provided quantitative data on temafloxacin's efficacy.

Table 1: Inhibitory Activity of Temafloxacin Against Mycobacterial DNA Gyrase

| Organism | Assay | Value (µg/mL) |

|---|---|---|

| Mycobacterium leprae | IC50 | >10, <100 |

| Mycobacterium leprae | CC25 | 11 |

| Mycobacterium tuberculosis | CC50 | 10-100 |

IC50: 50% inhibitory concentration. CC25: Concentration causing 25% DNA cleavage. CC50: Concentration causing 50% DNA cleavage. Source: asm.org

Temafloxacin hydrochloride is a racemate, meaning it is composed of an equal mixture of its two stereoisomers: (S)-temafloxacin and (R)-temafloxacin. nih.gov The chiral center is located at the C-3 position of the piperazine (B1678402) ring. nih.govebi.ac.uk To understand the influence of stereochemistry on antibacterial action, the enantiomers were synthesized and evaluated separately. nih.gov

Studies comparing the two enantiomers found that they possess essentially identical in vitro antibacterial potency. Furthermore, when tested for their ability to inhibit the supercoiling activity of DNA gyrase isolated from E. coli, the two enantiomers displayed similar activity at the enzymatic level. This suggests that the stereochemical configuration at the C-3 position of the 7-piperazin-1-yl group does not significantly alter the interaction with the bacterial target enzyme. While no significant differences were observed in in vitro activities, minor differences were noted in in vivo antibacterial efficacy. nih.gov

Table 2: Primary Enzymatic Targets of Temafloxacin in Various Bacteria

| Bacterial Species | Primary Target Enzyme |

|---|---|

| Escherichia coli (Gram-negative) | DNA Gyrase |

| Staphylococcus aureus (Gram-positive) | Topoisomerase IV |

| Streptococcus pneumoniae (Gram-positive) | Topoisomerase IV |

Q & A

Q. How can researchers determine the enantiomeric purity of (S)-temafloxacin hydrochloride in synthetic batches?

Methodological Answer:

- Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid. Monitor retention times and peak areas to calculate enantiomeric excess (ee). Validate the method using racemic temafloxacin hydrochloride as a control .

- Confirm purity via nuclear magnetic resonance (NMR) spectroscopy by analyzing proton splitting patterns in the quinoline ring region (δ 8.5–9.0 ppm), which are sensitive to stereochemical environment .

Q. What analytical techniques are recommended for quantifying temafloxacin hydrochloride in biological matrices (e.g., plasma, hair)?

Methodological Answer:

- For plasma: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization (ESI+). Use deuterated temafloxacin as an internal standard to correct for matrix effects .

- For hair: Segment hair into 1 cm sections, digest with 1 N NaOH, extract with chloroform, and analyze via HPLC with fluorescence detection (excitation: 280 nm, emission: 460 nm). Calibrate against spiked hair samples to account for recovery rates .

Q. How should researchers design in vitro antimicrobial susceptibility assays for (S)-temafloxacin hydrochloride?

Methodological Answer:

- Follow Clinical and Laboratory Standards Institute (CLSI) guidelines. Use Mueller-Hinton agar with cation-adjusted broth. Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) reference strains. Report minimum inhibitory concentrations (MICs) in µg/mL, comparing results to ciprofloxacin as a fluoroquinolone control .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported antimicrobial efficacy of (S)-temafloxacin hydrochloride across studies?

Methodological Answer:

- Perform meta-analysis using PRISMA guidelines. Stratify data by bacterial strain, assay type (e.g., MIC vs. time-kill kinetics), and formulation (free base vs. hydrochloride salt). Apply statistical models (e.g., random-effects meta-regression) to identify confounding variables like pH-dependent solubility or efflux pump activity .

- Validate findings via isogenic bacterial strains with defined mutations (e.g., gyrA mutations for quinolone resistance) to isolate mechanism-specific effects .

Q. What experimental strategies are critical for evaluating temafloxacin hydrochloride’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in vivo?

Methodological Answer:

- Use a murine thigh infection model. Administer escalating doses (50–400 mg/kg) and collect serial plasma/hair samples. Fit data to a three-compartment model using nonlinear mixed-effects software (e.g., NONMEM®). Corrogate free drug AUC/MIC ratios with bacterial load reduction to establish PK-PD breakpoints .

- Incorporate hair segment analysis as a biomarker for long-term drug exposure, noting that temafloxacin accumulates 7.1-fold in hair after repeated dosing .

Q. How should researchers address conflicting data on temafloxacin hydrochloride’s off-target binding (e.g., 3CLpro inhibition vs. ACE modulation)?

Methodological Answer:

- Conduct competitive binding assays using surface plasmon resonance (SPR). Immobilize temafloxacin on a CM5 chip and screen against recombinant 3CLpro and ACE. Calculate dissociation constants (KD) and compare to positive controls (e.g., lisinopril for ACE).

- Validate specificity via CRISPR-Cas9 knockout cell lines. For example, compare antiviral activity in ACE-knockout vs. wild-type cells to differentiate target contributions .

Q. What methodologies are recommended for synthesizing and characterizing novel temafloxacin hydrochloride derivatives?

Methodological Answer:

- Modify the piperazinyl substituent via nucleophilic substitution. Purify intermediates via flash chromatography (silica gel, ethyl acetate:methanol 9:1). Confirm structures via high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR, focusing on the C-7 position (δ 40–45 ppm for piperazine carbons) .

- Assess cytotoxicity in human renal proximal tubule cells (HK-2 line) using MTT assays. Compare selectivity indices (IC50/MIC) to parent compound to prioritize candidates .

Data Reporting and Validation

Q. What criteria should be prioritized when validating temafloxacin hydrochloride’s stability under varying storage conditions?

Methodological Answer:

- Conduct forced degradation studies per ICH Q1A(R2). Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC-UV at 275 nm. Quantify impurities using threshold limits (NMT 0.5% for unknown degradants) .

- For lyophilized formulations, assess reconstitution stability by measuring pH (target: 3.5–4.5) and particulate matter (USP <788>) after storage at -20°C .

Q. How can researchers address reproducibility challenges in temafloxacin hydrochloride’s hair accumulation studies?

Methodological Answer:

- Standardize hair washing protocols: Pre-treat with 0.1% sodium lauryl sulfate (3x washes) to remove external contamination. Normalize data to melanin content (measured via spectrophotometry at 500 nm) to control for pigmentation bias .

- Use segmented regression analysis to distinguish linear vs. nonlinear drug incorporation phases, particularly in slow-growing (<1 cm/month) vs. fast-growing hair .

Literature and Data Synthesis

Q. What systematic approaches are recommended for synthesizing historical data on temafloxacin hydrochloride’s adverse event profile?

Methodological Answer:

- Extract adverse event data from FDA Adverse Event Reporting System (FAERS) and WHO VigiBase®. Apply MedDRA terminology to code events (e.g., "hepatic enzyme increase" → PT:10019831). Use disproportionality analysis (reporting odds ratios, RORs) to identify signals (ROR > 2, 95% CI excluding 1) .

- Cross-reference with preclinical toxicity data (e.g., mitochondrial membrane potential assays in hepatocytes) to prioritize mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.